2,4-difluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide
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Overview
Description
2,4-difluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with difluoro groups and a sulfonyl propyl chain linked to a phenylpiperazine moiety
Scientific Research Applications
2,4-difluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps:
Formation of the Phenylpiperazine Moiety: This step involves the reaction of piperazine with a phenyl group, often through nucleophilic substitution reactions.
Introduction of the Sulfonyl Group: The phenylpiperazine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Attachment of the Propyl Chain: The sulfonyl phenylpiperazine is further reacted with a propyl halide to attach the propyl chain.
Formation of the Benzamide Core: Finally, the difluorobenzamide is synthesized and coupled with the sulfonyl propyl phenylpiperazine through amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The difluoro groups on the benzamide core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the difluoro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the difluoro groups.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can enhance binding affinity and specificity, while the difluorobenzamide core may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the phenylpiperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Another similar compound with anticonvulsant activity.
Uniqueness
2,4-difluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide is unique due to the presence of both difluoro groups and the sulfonyl propyl chain, which can significantly influence its chemical reactivity and biological activity compared to other phenylpiperazine derivatives.
Properties
IUPAC Name |
2,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O3S/c21-16-7-8-18(19(22)15-16)20(26)23-9-4-14-29(27,28)25-12-10-24(11-13-25)17-5-2-1-3-6-17/h1-3,5-8,15H,4,9-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAZRDBIQHCGGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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